1-(3-Bromophenyl)propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H13BrClN. It is a derivative of phenylpropanamine, where a bromine atom is substituted at the third position of the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)propan-1-amine;hydrochloride typically involves the bromination of phenylpropanamine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in an inert atmosphere, often at room temperature, to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction Reactions: The compound can be reduced to form the corresponding phenylpropanamine.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 1-(3-hydroxyphenyl)propan-1-amine or 1-(3-aminophenyl)propan-1-amine.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of phenylpropanamine.
Scientific Research Applications
1-(3-Bromophenyl)propan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom’s presence enhances the compound’s ability to form strong interactions with these targets, leading to various biological effects. The exact pathways involved may include modulation of neurotransmitter systems and inhibition of specific enzymes .
Comparison with Similar Compounds
1-(3-Bromophenyl)propan-2-amine: Similar structure but with a different position of the amine group.
1-(3-Chlorophenyl)propan-1-amine: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluorophenyl)propan-1-amine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness: 1-(3-Bromophenyl)propan-1-amine;hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(3-bromophenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-2-9(11)7-4-3-5-8(10)6-7;/h3-6,9H,2,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJRCDFUDNGJIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.